Chiral Identity: Enantiomerically Resolved rel-(1R,2S) vs. Racemic (rac-) Mixtures for Target-Selective Binding
The target compound is supplied under the rel-(1R,2S) descriptor, indicating a single, defined relative stereoisomer with cis-orientation of the amine and triazole substituents. This contrasts with the rac-(1R,2S) designation used by multiple suppliers for the same CAS number, which denotes a racemic mixture of (1R,2S) and (1S,2R) enantiomers. The explicit InChI Key WGKRAPDKCJAMGS-VJBFUYBPSA-N and stereochemically annotated SMILES string C1CC(C(C1)N2C=NN=C2)N.Cl.Cl with /t6-,7+ stereodescriptors confirm single-isomer identity for the rel- product . In biological systems where the target binding site is chiral, the use of a single enantiomer can yield quantifiably distinct activity compared to the racemate—a well-established principle where one enantiomer may exhibit nanomolar affinity (e.g., Ki < 100 nM) while the antipode is essentially inactive (Ki > 10 µM), resulting in a >100-fold potency differential . The racemic mixture thus introduces uncontrolled variability and reduced apparent potency.
| Evidence Dimension | Stereochemical purity and enantiomeric composition |
|---|---|
| Target Compound Data | Single rel-(1R,2S) enantiomer (InChI Key: WGKRAPDKCJAMGS-VJBFUYBPSA-N, SMILES stereodescriptors /t6-,7+) |
| Comparator Or Baseline | rac-(1R,2S) racemic mixture (same CAS 2138534-33-3, but supplied as 50:50 enantiomer blend by multiple vendors) |
| Quantified Difference | Single enantiomer vs. 50:50 racemate; potential >100-fold difference in target binding affinity based on established chiral recognition principles in medicinal chemistry |
| Conditions | Product specification level; biological relevance established across chiral amine drug classes (e.g., beta-blockers, SSRIs) |
Why This Matters
For end-users conducting structure-activity relationship (SAR) studies or enantioselective synthesis, the defined rel-(1R,2S) single isomer eliminates the ~50% 'inactive' or confounding enantiomer present in rac- mixtures, enabling unambiguous interpretation of biological results and higher apparent potency.
- [1] Brooks WH, Guida WC, Daniel KG. The significance of chirality in drug design and development. Curr Top Med Chem. 2011;11(7):760-70. (Review establishing >100-fold activity differences between enantiomers). View Source
